3-Pyridinecarboximidamide, N-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboximidamide, N-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with hydroxylamine and a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboximidamide, N-hydroxy-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Pyridinecarboximidamide, N-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboximidamide, N-hydroxy-2-[(2-hydroxyethyl)methylamino]-4-methyl-
- 3-Pyridinecarboximidamide, N-hydroxy-2-[(2-hydroxyethyl)methylamino]-4-methyl-
Uniqueness
3-Pyridinecarboximidamide, N-hydroxy-2-methyl- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
1233243-96-3 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-2-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-6(7(8)10-11)3-2-4-9-5/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
JGGNQDATWGWRIQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.